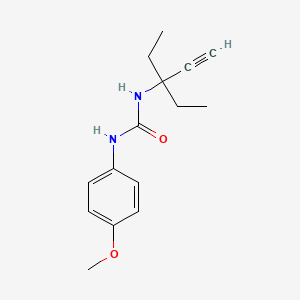
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of various biological processes. DPPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is thought to involve its ability to inhibit the function of TRPV4 ion channels. TRPV4 channels are involved in a variety of physiological processes, including the regulation of blood pressure, vascular tone, and inflammation. By inhibiting the function of these channels, this compound is able to modulate these physiological processes and exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of TRPV4 channels, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make this compound a promising candidate for use in laboratory experiments to study various biological processes.
実験室実験の利点と制限
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea in laboratory experiments is its relatively straightforward synthesis process, which makes it easily accessible for use in a variety of research applications. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
将来の方向性
There are several potential future directions for research involving N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for cardiovascular disease, as its ability to inhibit TRPV4 channels may make it a useful tool for regulating blood pressure and vascular tone. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to identify additional applications for this compound in scientific research. Finally, the potential use of this compound as an anticancer agent warrants further investigation, as its ability to induce apoptosis in cancer cells may make it a promising candidate for the development of new cancer therapies.
合成法
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1,1-diethyl-2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with an acid to form the final compound, this compound. The synthesis of this compound is a relatively straightforward process, making it easily accessible for use in laboratory experiments.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been used in a variety of scientific research applications, including studies on the cardiovascular system, inflammation, and cancer. In cardiovascular research, this compound has been shown to inhibit the function of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a key role in regulating blood pressure and vascular tone. Inflammation research has also utilized this compound, as it has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Finally, this compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRJFDYGNJPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

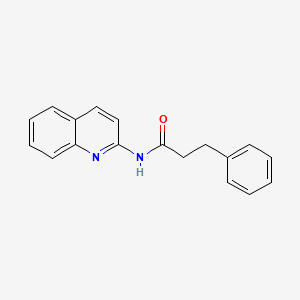
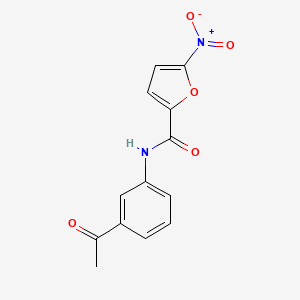

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
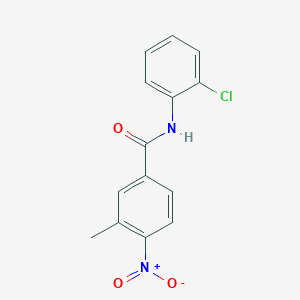

![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
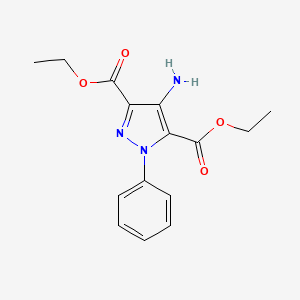



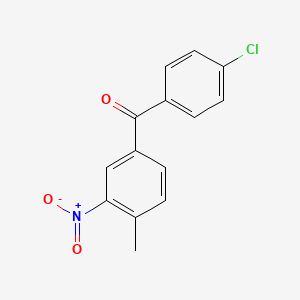
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
